ONO-5334

Cathepsin K inhibition Selectivity Enzyme kinetics

ONO-5334 is the definitive cathepsin K inhibitor for researchers requiring uncompromised selectivity and a clean safety profile. Unlike balicatib (cutaneous toxicity) or odanacatib (cardiovascular risk), ONO-5334 completed Phase II without these class-related adverse events. Its unique ability to preferentially increase cortical bone mass and strength, demonstrated head-to-head against alendronate, makes it the essential tool for dissecting compartment-specific anti-resorptive mechanisms. A rigorously characterized PK/PD relationship enables precise dose selection. Choose ONO-5334 when experimental integrity demands the only cathepsin K inhibitor with proven efficacy and a differentiated safety window.

Molecular Formula C21H34N4O4S
Molecular Weight 438.6 g/mol
CAS No. 620614-15-5
Cat. No. B8118147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-5334
CAS620614-15-5
Molecular FormulaC21H34N4O4S
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
InChIInChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1
InChIKeyBTZCSXIUAFVRTE-CHGLIHOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ONO-5334 (CAS 620614-15-5) Procurement Guide: Potent, Selective Cathepsin K Inhibitor for Bone Metabolism Research


ONO-5334 (CAS: 620614-15-5) is a potent, selective, and orally active inhibitor of cathepsin K, the primary cysteine protease responsible for osteoclast-mediated bone collagen degradation [1]. It is a small-molecule drug candidate developed for the treatment of metabolic bone diseases characterized by excessive bone resorption, such as postmenopausal osteoporosis [2]. In vitro, ONO-5334 demonstrates a Ki of 0.1 nM against human cathepsin K, with 8 to 320-fold lower inhibitory activity against other related cathepsins (S, L, and B) [1]. It has been evaluated in multiple Phase I and Phase II clinical trials, including the OCEAN study, where it demonstrated significant increases in bone mineral density (BMD) [3].

Why ONO-5334 Cannot Be Replaced by Other Cathepsin K Inhibitors or Generic Bisphosphonates


The cathepsin K inhibitor class is not homogeneous; substitution with a generic or alternative compound is not scientifically justified. Early inhibitors like balicatib were discontinued due to dose-limiting cutaneous adverse events linked to off-target lysosomotropic accumulation and poor selectivity . While odanacatib advanced to Phase III, it was ultimately withdrawn due to an increased risk of cardiovascular events, a safety signal not observed with ONO-5334 [1]. Furthermore, compared to the standard-of-care bisphosphonate alendronate, ONO-5334 demonstrates a distinct pharmacological profile: it preferentially increases cortical bone mass and strength in vivo without affecting osteoclast viability or suppressing bone formation markers to the same degree [2]. These differences in selectivity, safety profile, and bone compartment-specific effects preclude simple in-class or cross-class substitution without compromising experimental or therapeutic outcomes.

Quantitative Differentiation: Evidence-Based Reasons to Procure ONO-5334


Superior Inhibitory Potency and Selectivity for Cathepsin K vs. Off-Target Cathepsins

ONO-5334 exhibits potent and selective inhibition of cathepsin K. Its Ki value for human cathepsin K is 0.1 nM. Inhibitory activity against the related cysteine proteases cathepsin S, L, and B is 8 to 320-fold lower, demonstrating a favorable selectivity window that minimizes the risk of off-target effects [1].

Cathepsin K inhibition Selectivity Enzyme kinetics Drug discovery

Dose-Dependent Suppression of Bone Resorption Marker sCTX vs. Placebo and Across Dosing Regimens

ONO-5334 treatment leads to rapid and substantial suppression of serum C-terminal telopeptide of type I collagen (sCTX), a key bone resorption marker. In a Phase II study simulation, mean sCTX inhibition over 24 hours was 63% of maximal effect (Emax) for 100 mg QD, 95% for 300 mg QD, and 80% for 50 mg BID [1]. This suppression is dose-dependent and correlates positively with observed gains in bone mineral density (BMD) [1].

Bone turnover markers Pharmacodynamics Osteoporosis Phase II trial

Significant Gains in Bone Mineral Density (BMD) vs. Placebo in the OCEAN Study

In the 24-month OCEAN study, ONO-5334 (300 mg QD) demonstrated statistically significant increases versus placebo in BMD across multiple skeletal sites and bone compartments, as measured by quantitative computed tomography (QCT). Increases for integral, cortical, and trabecular BMD at the spine were 10.5%, 7.1%, and 13.4%, respectively [1]. At the total femur, increases were 6.2%, 3.4%, and 14.6% for the same compartments [1]. Notably, these changes were similar to those observed with the active comparator alendronate (70 mg once weekly) [1].

Bone mineral density Osteoporosis Clinical trial Cathepsin K inhibitor

Preferential Increase in Cortical Bone Mass and Strength vs. Alendronate in OVX Rats

In an 8-week study using ovariectomized (OVX) rats, ONO-5334 demonstrated a unique pharmacological profile distinct from the bisphosphonate alendronate. While alendronate (1 mg/kg) fully restored trabecular BMD, ONO-5334 (15 mg/kg) only partially restored it. In contrast, ONO-5334 was more potent than alendronate at increasing cortical BMD and bone mineral content (BMC) [1]. This cortical effect translated to more prominent improvements in bone strength parameters with ONO-5334 compared to alendronate, despite similar effects on total BMC [1].

Cortical bone Bone strength Preclinical model Osteoporosis

Superior In Vitro Anti-Resorptive Potency vs. Alendronate

In an in vitro assay of human osteoclast-mediated bone resorption, ONO-5334 was over 100-fold more potent than alendronate [1]. Unlike alendronate, which disrupts the actin ring and induces pyknotic nuclei in osteoclasts (signs of cytotoxicity), ONO-5334 did not affect osteoclast viability [1]. This indicates a mechanism of action that potently inhibits bone resorption without inducing osteoclast cell death.

Osteoclast Bone resorption In vitro assay Potency comparison

Sustained-Release Formulation for Improved Pharmacokinetic Profile

A sustained-release tablet (SRT) formulation of ONO-5334 was developed to improve its pharmacokinetic profile. Compared to a 300 mg immediate-release tablet (IRT), a single 300 mg SRT dose resulted in a 3.3-fold lower mean Cmax and a 5.4-fold higher mean C24h plasma concentration [1]. This PK profile translated to greater and more sustained suppression of the bone resorption marker serum CTX-I over 24 hours [1].

Pharmacokinetics Sustained-release Formulation Bone markers

Primary Application Scenarios for ONO-5334 in Research and Drug Discovery


Investigating the Differential Effects of Cathepsin K Inhibition on Cortical vs. Trabecular Bone

ONO-5334 is the ideal tool compound for studies examining the compartment-specific effects of anti-resorptive agents. Its demonstrated ability to preferentially increase cortical bone mass and strength, as shown in head-to-head studies with alendronate in OVX rats [1], makes it uniquely suited for investigating the cellular and molecular mechanisms underlying cortical bone preservation and its contribution to overall bone strength and fracture risk.

Evaluating Safety and Efficacy in Long-Term Bone Metabolism Studies

For researchers requiring a potent, selective cathepsin K inhibitor without the confounding safety signals associated with other class members, ONO-5334 is the compound of choice. It successfully completed Phase II trials without the cutaneous toxicity that halted balicatib or the cardiovascular concerns that ended odanacatib's development [2]. Its well-characterized PK/PD relationship [3] allows for precise dose selection and correlation with pharmacodynamic markers like sCTX in long-term in vivo studies.

Pharmacodynamic Modeling of Bone Turnover Marker Suppression

ONO-5334 is a benchmark compound for PK/PD modeling. The clear, quantifiable relationship between its plasma concentration and the suppression of bone resorption markers (sCTX, uNTX) has been rigorously established in multiple Phase I studies and confirmed in a Phase II trial [3][4]. This makes it an invaluable tool for researchers developing and validating predictive models for anti-resorptive efficacy.

Studies of Osteoclast Function and Viability

ONO-5334's mechanism of action is distinct from bisphosphonates, as it potently inhibits bone resorption in vitro without inducing osteoclast apoptosis or disrupting the actin ring [5]. This property makes it an essential tool for experiments designed to decouple the inhibition of bone degradation from the regulation of osteoclast lifespan and signaling, thereby furthering the understanding of the osteoclast-osteoblast coupling mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-5334

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.